(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine (R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491899
InChI: InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol

(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17491899

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
IUPAC Name (1R)-5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1
Standard InChI Key MWBLTXQYXDMWTF-SECBINFHSA-N
Isomeric SMILES C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Cl)N
Canonical SMILES C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N

Introduction

(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetrahydronaphthalenes. It features a naphthalene backbone with two chlorine substituents at the 5 and 6 positions and an amine group at the 1 position. This compound is significant in various fields of chemistry and biology due to its structural properties and potential applications, particularly in medicinal chemistry where it may serve as an intermediate or active pharmaceutical ingredient .

Synthesis Methods

The synthesis of (R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. Common methods include chlorination reactions using solvents like dichloromethane or toluene to facilitate the process while minimizing side reactions. Careful control of reaction conditions such as temperature, pressure, and concentration is crucial to achieve high yields.

Potential Applications

This compound has potential applications in medicinal chemistry, where it may modulate neurotransmitter pathways or enzyme activities due to its structural features. Its binding interactions are often studied using techniques like molecular docking simulations to predict affinities and activities.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized (R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.

Research Findings

CompoundApplicationKey Features
(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amineMedicinal ChemistryChlorine substituents enhance hydrophobic interactions, potential for modulating neurotransmitter pathways.
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-olPharmaceuticals and Organic SynthesisHydroxyl group at the 1st position influences biological activity.

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